Cas no 60864-52-0 (6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate)

6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate structure
60864-52-0 structure
Product name:6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate
CAS No:60864-52-0
MF:C23H25FO4
MW:384.440610647202
CID:512049
PubChem ID:6454066

6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate Chemical and Physical Properties

Names and Identifiers

    • Pregna-1,4,9(11),16-tetraene-3,20-dione,21-(acetyloxy)-6-fluoro-, (6b)- (9CI)
    • [2-[(6R,8S,10R,13S,14S)-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
    • 6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate
    • (6beta)-6-fluoro-3,20-dioxopregna-1,4,9(11),16-tetraen-21-yl acetate
    • 6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate

Computed Properties

  • Exact Mass: 384.17368744g/mol
  • Monoisotopic Mass: 384.17368744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 892
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 60.4Ų

6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F472490-100mg
6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate
60864-52-0
100mg
$620.00 2023-05-18
TRC
F472490-250mg
6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate
60864-52-0
250mg
$1235.00 2023-05-18
TRC
F472490-25mg
6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate
60864-52-0
25mg
$207.00 2023-05-18
TRC
F472490-500mg
6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate
60864-52-0
500mg
$ 1800.00 2023-09-07

Additional information on 6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate

Comprehensive Overview of 6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate (CAS No. 60864-52-0)

The compound 6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate (CAS No. 60864-52-0) is a synthetic steroid derivative with a unique molecular structure. Its intricate name reflects the presence of multiple functional groups, including a fluoro substitution at the 6β position, a hydroxy group at the 21 position, and an acetate ester. This combination of modifications contributes to its distinct biochemical properties, making it a subject of interest in pharmaceutical research and development.

In recent years, the demand for specialized steroid derivatives like 6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate has surged due to their potential applications in drug discovery. Researchers are particularly intrigued by its structural similarities to naturally occurring hormones, which could pave the way for novel therapeutic agents. The inclusion of a fluoro atom, for instance, is known to enhance metabolic stability and bioavailability, a hot topic in modern medicinal chemistry.

The synthesis of 6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate involves multi-step organic reactions, often starting from readily available steroid precursors. Key steps include selective fluorination at the 6β position and acetylation of the 21-hydroxy group. These processes require precise control to ensure high yield and purity, addressing a common query among synthetic chemists regarding optimal reaction conditions.

From a pharmacological perspective, the 1,4,9(11),16-Tetraene backbone of this compound suggests potential interactions with steroid receptors. This has led to speculation about its utility in targeting conditions influenced by hormonal pathways. However, detailed mechanistic studies are still underway, reflecting the broader trend of exploring steroid derivatives for niche medical applications.

Analytical characterization of 6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods confirm the compound's identity and purity, crucial for ensuring reproducibility in research—a frequent concern highlighted in scientific forums.

Beyond its potential therapeutic uses, this compound has also garnered attention in material science. The acetate group, for example, could influence crystallization behavior, a property relevant to drug formulation. Such interdisciplinary applications align with current trends favoring multifunctional molecules in both academia and industry.

Regulatory considerations for 6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate vary by jurisdiction, but its status as a research chemical underscores the importance of compliance with laboratory safety protocols. This aspect frequently appears in discussions about handling synthetic steroids, emphasizing the need for proper training and documentation.

Looking ahead, the exploration of 6 β-Fluoro-21-hydroxypregna-1,4,9(11),16-Tetraene-3,20-dione 21-Acetate is likely to expand, particularly in personalized medicine. Its modular structure allows for further derivatization, answering the growing demand for tailored pharmaceutical compounds. As research progresses, this molecule may well emerge as a cornerstone in next-generation steroid-based therapies.

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